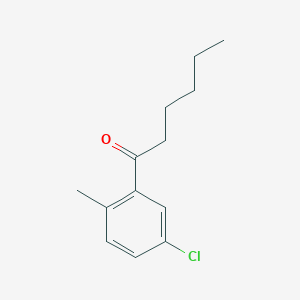

1-(5-Chloro-2-methylphenyl)hexan-1-one

描述

1-(5-Chloro-2-methylphenyl)hexan-1-one is an aryl alkyl ketone characterized by a hexanone backbone substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C₁₃H₁₇ClO, and it is identified by CAS numbers such as 1352207-66-9 and synonyms like ZINC95916601 . The compound’s chloro and methyl substituents on the aromatic ring likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for its reactivity and physical behavior.

属性

IUPAC Name |

1-(5-chloro-2-methylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDZUNZVBDNFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-chloro-2-methylbenzoyl chloride with hexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 1-(5-Chloro-2-methylphenyl)hexan-1-one follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

化学反应分析

Types of Reactions

1-(5-Chloro-2-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-2-methylbenzoic acid.

Reduction: 1-(5-Chloro-2-methylphenyl)hexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(5-Chloro-2-methylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the manufacture of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(5-Chloro-2-methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. The chlorine-substituted aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)

- Structure: Features a 4-fluorophenyl group and a pyrrolidine ring attached to the hexanone backbone.

- Crystallography : Forms intermolecular N-H⋯Br interactions in its hydrobromide salt, influencing crystal packing .

- Key Difference: The electron-withdrawing fluoro substituent at the para position contrasts with the 5-chloro-2-methyl group in the target compound.

1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one

- Structure: Shorter ethanone chain with 5-chloro, 2-hydroxy, and 3-methyl substituents.

- Properties: The hydroxyl group enables hydrogen bonding, as seen in its melting point (unreported here) and solubility trends. The shorter chain reduces lipophilicity compared to the hexanone derivative .

Chain Length Variations

DIF-1 and DIF-2 (Differentiation-Inducing Factors)

- DIF-1 : 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.

- DIF-2: Pentanone analog of DIF-1.

- Biological Relevance: DIF-1’s hexanone chain enhances bioactivity in Dictyostelium discoideum differentiation compared to DIF-2’s shorter chain, highlighting the importance of chain length in molecular recognition .

Physical and Spectral Properties

Melting Point Trends in Hexanone Derivatives

- Analysis : Bulkier substituents (e.g., iso-butyl in 2g) correlate with higher melting points due to increased van der Waals interactions. The chloro and methyl groups in the target compound may similarly enhance packing efficiency, though data are lacking.

Spectroscopic Data

Hydrogen Bonding and Crystallography

- 4F-PHP : Exhibits N-H⋯Br interactions in its crystal structure, stabilizing the lattice .

- Hypothesis for Target Compound : The absence of a pyrrolidine ring in 1-(5-Chloro-2-methylphenyl)hexan-1-one may reduce hydrogen-bonding capacity compared to 4F-PHP. However, chloro substituents could engage in weak halogen bonding .

Pharmacological Analogues

- 3F-N-ethylhexedrone: A cathinone derivative with a 3-fluorophenyl group and ethylamino side chain. Its structural similarity to the target compound underscores the relevance of aryl-ketone motifs in psychoactive substances .

生物活性

1-(5-Chloro-2-methylphenyl)hexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of 1-(5-Chloro-2-methylphenyl)hexan-1-one features a hexanone chain with a chloro and methyl substitution on the aromatic ring. The carbonyl group plays a crucial role in its reactivity and interaction with biological molecules.

The mechanism of action for 1-(5-Chloro-2-methylphenyl)hexan-1-one involves several biochemical interactions:

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with various biological molecules, influencing their functions.

- π-π Interactions : The chlorine-substituted aromatic ring can engage in π-π interactions, which may enhance the compound's binding affinity to specific receptors and enzymes.

Antimicrobial Properties

Research indicates that 1-(5-Chloro-2-methylphenyl)hexan-1-one exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacterial Strains : It shows activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Fungal Strains : The compound has also been evaluated for antifungal properties, although specific results are less documented .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of 1-(5-Chloro-2-methylphenyl)hexan-1-one:

- Study on Antimicrobial Activity :

-

Inflammation Model :

- In an induced inflammation model, the compound significantly reduced edema and inflammatory cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(5-Chloro-2-methylphenyl)hexan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(5-Chloro-2-methylphenyl)pentan-1-one | Similar structure with shorter chain | Moderate antimicrobial activity |

| 1-(5-Chloro-2-methylphenyl)butan-1-one | Similar structure with shorter chain | Lower efficacy than hexanone |

| 1-(5-Chloro-2-methylphenyl)propan-1-one | Similar structure with shorter chain | Limited biological data available |

This table highlights that the hexanone derivative shows enhanced biological activities compared to its shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。